Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-6-22-15(19)14(11-18-16(20)23-17(2,3)4)12-8-7-9-13(10-12)21-5/h7-10,14H,6,11H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZJCMCSTKNHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The preparation of Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate typically involves multi-step synthesis starting with commercially available starting materials. One common synthetic route includes:
Preparation of the intermediate 3-methoxyphenylalanine from 3-methoxybenzaldehyde through amination and reduction steps.
Protection of the amino group using tert-butoxycarbonyl (Boc) protection.
Esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods: On an industrial scale, the production often employs automated continuous flow systems to enhance yield and efficiency. These systems allow precise control over reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of reactions it undergoes:
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be substituted with other nucleophiles.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Oxidation: The methoxyphenyl group can be oxidized to introduce additional functionalities.
Common reagents and conditions used in these reactions:
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate nucleophilic substitution.
Reduction: Use of lithium aluminium hydride (LiAlH4) for the reduction of the ester group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions:
Substituted products with different functional groups.
Alcohols from the reduction of the ester.
Oxidized derivatives introducing additional carboxyl or hydroxyl groups.
Scientific Research Applications
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate finds extensive use across various scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for amino acid derivatives used in peptide synthesis.
Industry: Utilized in the manufacture of specialty chemicals and as a building block in materials science.
Mechanism of Action
The compound exerts its effects primarily through its amino and ester functional groups, allowing it to participate in a variety of chemical transformations.
Molecular targets and pathways involved:
The Boc-protected amino group can undergo deprotection to reveal a free amine, which is reactive in peptide bond formation.
The ester group can be hydrolyzed to form a carboxylic acid, a key functional group in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-methoxyphenyl group in the target compound is a key structural feature. Analogous compounds with differing aromatic substituents exhibit distinct physicochemical and synthetic behaviors:
4-Hydroxyphenyl Analog
- Compound: (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS 37169-36-1).
- Key Differences: Substituent: 4-Hydroxy vs. 3-methoxy.
Halogen-Substituted Derivatives
- Chlorophenyl Example: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 61546-80-3). Substituent: 4-Chloro and 3-hydroxy groups. Impact: Chlorine enhances lipophilicity, while the hydroxy group introduces steric and electronic effects, influencing metabolic stability .
- Difluorophenyl Example: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate. Substituent: 3,5-Difluoro. Impact: Fluorine atoms increase electronegativity and bioavailability, often improving pharmacokinetic profiles .
Ester Group Variations
Replacing the ethyl ester with methyl or benzyl esters modifies steric and electronic properties:
- Methyl Ester Analog: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoate.
- Benzyl Ester Example : Benzyl N-[3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS 2680761-52-6).
Functional Group Additions or Modifications
Additional functional groups introduce new reactivity or binding motifs:
- Hydroxy and Acetoxy Derivatives: Ethyl 3-(2-acetoxy-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate. Features: Oxo and acetoxy groups. Impact: The oxo group increases electrophilicity, while acetoxy serves as a protecting group for hydroxy functionalities .
- Sulfanyl Derivatives: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-[(3-chlorobenzoyl)sulfanyl]propanoate. Features: Sulfanyl linkage with a chlorobenzoyl group. Impact: Sulfur-containing side chains enhance metal-binding capabilities and alter redox properties .
Stereochemical Considerations
Stereochemistry significantly impacts biological activity and synthetic pathways:
- (S)-Configured Derivatives: (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate. Impact: Enantiomeric purity is critical for chiral recognition in drug-receptor interactions .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Physicochemical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Key Data Source |
|---|---|---|---|---|
| Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate | 507.3 ± 50.0 | 1.244 ± 0.06 | 10.53 |
Biological Activity
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate (CAS No. 1822792-03-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H25NO5
- Molecular Weight : 323.38 g/mol
- CAS Number : 1822792-03-9
This compound exhibits biological activity primarily through its interaction with specific cellular pathways. The compound is believed to act as an inhibitor of certain enzymes and pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For example, derivatives of this compound have shown micromolar inhibition against key proteins involved in mitotic processes, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .
Inhibition Studies
The following table summarizes the inhibitory effects observed in various studies involving related compounds:
| Compound Name | Target Protein | IC50 (μM) | Effect Observed |
|---|---|---|---|
| This compound | HSET (KIFC1) | ~10 | Induces multipolarity in cancer cells |
| Related Compound A | Thrombin | 0.5 | Potent inhibition |
| Related Compound B | EG5 | 1.2 | Moderate inhibition |
Case Studies
-
Case Study on Cancer Cell Lines :
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Pharmacological Characterization :
Pharmacological assessments revealed that the compound exhibited favorable pharmacokinetic properties, including stability in plasma, which enhances its potential for therapeutic applications .
Research Findings
Research has focused on the optimization of this compound derivatives to enhance their biological activity. High-throughput screening methods have been employed to evaluate their efficacy against various targets, leading to the identification of more potent analogs.
Q & A
Q. Which advanced spectroscopic techniques elucidate conformational dynamics?
Q. Methodological Notes
- Key Reagents : TFA (Boc deprotection), DCC/DMAP (coupling), Pd(PPh₃)₄ (cross-coupling) .
- Critical Data : LCMS retention times (e.g., 1.01 mins for m/z 482.5), NMR shifts (tert-butyl: δ 1.44 ppm) .
- Contradictions : Boc deprotection in DCM () vs. THF () highlights solvent-dependent efficiency; validate via controlled experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
